molecular formula C18H15ClN2O3 B12763904 Temazepam acetate, (S)- CAS No. 160495-63-6

Temazepam acetate, (S)-

Cat. No.: B12763904
CAS No.: 160495-63-6
M. Wt: 342.8 g/mol
InChI Key: PTWWAHZQIATUFG-KRWDZBQOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of temazepam acetate, (S)- typically involves the acetylation of temazepam. The process begins with the preparation of temazepam, which is synthesized through the reaction of diazepam with a hydroxylating agent. The hydroxylated product is then acetylated using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of temazepam acetate, (S)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Temazepam acetate, (S)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, desmethyl derivatives, and various substituted benzodiazepines .

Mechanism of Action

Temazepam acetate, (S)- exerts its effects by modulating the GABA neurotransmitter system. It binds to the benzodiazepine receptors on the GABA-A receptor complex, enhancing the affinity of GABA for its receptor. This leads to increased chloride ion influx, hyperpolarization of the neuronal membrane, and subsequent inhibition of neuronal firing. The result is sedation, muscle relaxation, and anxiolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Temazepam acetate, (S)- is unique due to its specific acetylation, which may alter its pharmacokinetic properties and enhance its therapeutic effects. Compared to other benzodiazepines, temazepam acetate may offer a different profile of action, making it suitable for specific clinical applications .

Properties

CAS No.

160495-63-6

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

[(3S)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] acetate

InChI

InChI=1S/C18H15ClN2O3/c1-11(22)24-17-18(23)21(2)15-9-8-13(19)10-14(15)16(20-17)12-6-4-3-5-7-12/h3-10,17H,1-2H3/t17-/m0/s1

InChI Key

PTWWAHZQIATUFG-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)O[C@H]1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C

Canonical SMILES

CC(=O)OC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)C

Origin of Product

United States

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